4-Cyclopropyl-1,1,1-trifluorobutan-2-ol

CAS No.: 1488107-15-8

Cat. No.: VC5917028

Molecular Formula: C7H11F3O

Molecular Weight: 168.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1488107-15-8 |

|---|---|

| Molecular Formula | C7H11F3O |

| Molecular Weight | 168.159 |

| IUPAC Name | 4-cyclopropyl-1,1,1-trifluorobutan-2-ol |

| Standard InChI | InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-3-5-1-2-5/h5-6,11H,1-4H2 |

| Standard InChI Key | QENFPLNBMFIKRB-UHFFFAOYSA-N |

| SMILES | C1CC1CCC(C(F)(F)F)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

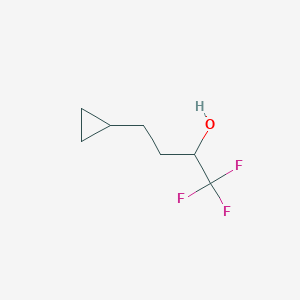

The compound’s structure comprises a hydroxyl group (-OH) at the second carbon of a butanol backbone, a trifluoromethyl (-CF) group at the first carbon, and a cyclopropyl ring attached to the fourth carbon (Figure 1). The SMILES notation explicitly defines this arrangement, highlighting the spatial orientation of functional groups . The cyclopropane ring introduces steric constraints, while the -CF group enhances lipophilicity and metabolic stability—a hallmark of fluorinated compounds in drug design .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 168.16 g/mol | |

| Exact Mass | 168.0449 g/mol | |

| SMILES | OC(CCC1CC1)C(F)(F)F | |

| InChIKey | AJCDOOOZVYXHKW-ONEGZZNKSA-N |

Physicochemical Properties

While direct measurements of boiling and melting points are unavailable, analogies to related fluorinated alcohols suggest moderate volatility. For instance, 4,4,4-trifluorobutan-2-one, a precursor with a similar backbone, exhibits a boiling point of 95–96°C . The hydroxyl group confers partial aqueous solubility, though the trifluoromethyl and cyclopropyl groups likely reduce polarity, favoring solubility in organic solvents like dichloromethane or ethanol. Computed properties such as the partition coefficient (LogP ≈ 1.53) indicate moderate lipophilicity, aligning with its potential as a pharmaceutical intermediate.

Synthetic Pathways and Methodologies

Table 2: Hypothetical Reduction Conditions

| Precursor | Reducing Agent | Solvent | Expected Yield |

|---|---|---|---|

| 4-Cyclopropyl-1,1,1-trifluorobutan-2-one | NaBH | EtOH | 60–75% |

| 4-Cyclopropyl-1,1,1-trifluorobutan-2-one | LiAlH | THF | 70–85% |

Applications in Pharmaceutical and Material Science

Bioactive Molecule Synthesis

The compound’s structure aligns with motifs found in antimicrobial and antiviral agents. Fluorinated alcohols often serve as precursors to trifluoromethylated ethers or amines, which are prevalent in FDA-approved drugs (e.g., Efavirenz) . The cyclopropyl group’s rigidity may enhance binding affinity to biological targets by limiting conformational flexibility, a strategy employed in protease inhibitors .

Material Science

The -CF group’s electron-withdrawing nature improves thermal stability and corrosion resistance in polymers. While direct applications of 4-cyclopropyl-1,1,1-trifluorobutan-2-ol in materials are unexplored, its derivatives could contribute to specialty coatings or fluorinated elastomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted NMR signals include:

-

Cyclopropyl protons: δ 0.5–1.5 ppm (multiplet, 4H)

-

Hydroxyl proton: δ 1.5–2.5 ppm (broad singlet, 1H)

-

Methylene groups: δ 2.0–3.0 ppm (complex splitting, 4H)

NMR would display a singlet near δ -70 ppm for the -CF group .

Mass Spectrometry

The exact mass (168.0449 g/mol) corresponds to the molecular ion peak . Fragmentation patterns would likely include loss of -OH (17 Da) and -CF (69 Da) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume